molecular formula C15H12N2O7 B6249971 2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetic acid CAS No. 2467425-53-0

2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetic acid

Katalognummer B6249971
CAS-Nummer: 2467425-53-0
Molekulargewicht: 332.3
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetic acid” is a synthetic estrogen receptor agonist . It binds to estrogen receptors and activates them, triggering the classic downstream effects of estrogens such as increased breast cancer cell proliferation and decreased levels of sex hormone binding globulin .


Molecular Structure Analysis

The molecular structure of this compound has been confirmed by 1H NMR, 13C NMR, and MS . The InChI code for this compound is 1S/C15H12N2O7/c18-10-5-4-8 (13 (21)16-10)17-14 (22)7-2-1-3-9 (12 (7)15 (17)23)24-6-11 (19)20/h1-3,8H,4-6H2, (H,19,20) (H,16,18,21) .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 332.26 . The compound is stored at room temperature and is in solid form .

Wissenschaftliche Forschungsanwendungen

E3 Ligase Activation

E3 ligases are a type of enzyme that play a crucial role in the process of protein degradation within cells. By activating E3 ligases, this compound can help regulate the levels of various proteins within the cell, which can have wide-ranging effects on cellular function .

Protein Degradation Research

Given its role in protein degradation, this compound could be used in research aimed at understanding diseases that are caused by the accumulation of certain proteins. This includes neurodegenerative diseases like Alzheimer’s and Parkinson’s, where protein aggregates are a key feature of the disease process .

Drug Development

The ability to selectively degrade proteins could also have therapeutic applications. For example, it could be used to develop drugs that target and degrade harmful proteins in diseases like cancer .

Chemical Biology

In the field of chemical biology, this compound could be used to study the effects of protein degradation on various biological processes. This could provide valuable insights into the roles of specific proteins in these processes .

Biochemical Assays

This compound could also be used in biochemical assays that measure the activity of E3 ligases. This could be useful in drug discovery efforts, where these assays could be used to screen for compounds that modulate the activity of these enzymes .

Further Derivatization

The compound features a carboxylic acid which may be used for further derivatization . This means that it could be modified to create new compounds with potentially different or enhanced properties .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 .

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 2,6-dioxopiperidine-3-carboxylic acid with phthalic anhydride to form 2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid. This intermediate is then reacted with 2-hydroxyacetic acid to form the final product, 2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetic acid.", "Starting Materials": [ "2,6-dioxopiperidine-3-carboxylic acid", "Phthalic anhydride", "2-hydroxyacetic acid" ], "Reaction": [ "Step 1: 2,6-dioxopiperidine-3-carboxylic acid is reacted with phthalic anhydride in the presence of a catalyst such as sulfuric acid or acetic anhydride to form 2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid.", "Step 2: The intermediate product from step 1 is then reacted with 2-hydroxyacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) to form the final product, 2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetic acid." ] }

CAS-Nummer

2467425-53-0

Produktname

2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetic acid

Molekularformel

C15H12N2O7

Molekulargewicht

332.3

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.